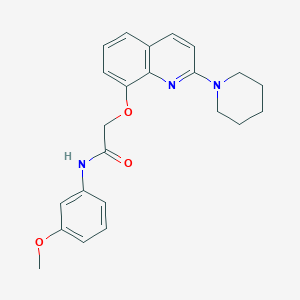

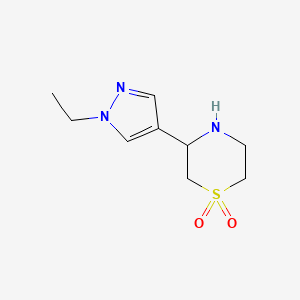

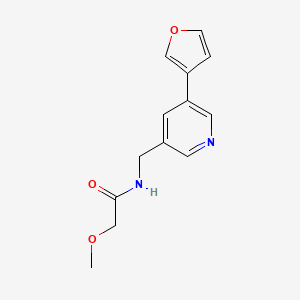

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide” is a chemical compound that has been studied for its potential anticonvulsant activity . It is a derivative of 6-amino-4-hydroxy-2-thiopyrimidine .

Synthesis Analysis

The synthesis of this compound involves the reaction between thiourea and ethyl cyanoacetate in a sodium ethoxide environment to obtain the starting 6-amino-2-thiopyrimidine. The targeted thioacetamide derivatives were synthesized by alkylation of 6-amino-2-thiopyrimidine with the corresponding 2-chloroacetamides in DMFA environment in potassium carbonate presence .Molecular Structure Analysis

The linear formula of the compound is C6 H7 N3 O3 S . The InChI code is 1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction between thiourea and ethyl cyanoacetate to form 6-amino-2-thiopyrimidine, followed by alkylation with 2-chloroacetamides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.21 . It is a solid at room temperature .Scientific Research Applications

Antagonists of Muscarinic (M3) Receptors

A study by Broadley et al. (2011) discusses the synthesis of α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, including N-{1-[(Phenyl)methyl]piperidin-4-yl}-2-{2-[(2,6-dimethoxyphenoxy)-methyl]phenyl}-2-hydroxypropanamide and N-(1-[{6-amino-4-[(1-propylpiperidin-4-yl)methyl]pyridin-2-yl}methyl]piperidin-4-yl)-2-cyclopentyl-2-hydroxy-2-phenylacetamide. These compounds have potential as antagonists of the M3 muscarinic receptor, which is significant in the treatment of conditions like irritable bowel syndrome and urinary tract disorders. The study identified these compounds for their micromolar potency, suggesting further investigation for clinical applications (Broadley et al., 2011).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). One of their compounds, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, exhibited significant potency in vitro and was active as an anti-inflammatory agent in an animal model, demonstrating potential for H4R antagonists in treating pain and inflammation. This research highlights the importance of the 2-aminopyrimidine structure in developing therapeutic agents (Altenbach et al., 2008).

Antimicrobial Activity

Gupta et al. (2014) researched the synthesis of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using green chemical techniques. These compounds were tested for their antimicrobial activity against various pathogenic bacteria and fungi, with most showing mild to moderate activity. This study suggests potential for these compounds in developing new antimicrobial agents (Gupta et al., 2014).

Antiviral Activity

A study by Holý et al. (2002) focused on 6-hydroxypyrimidines substituted with various groups, leading to the synthesis of compounds that inhibited the replication of herpes and retroviruses, including HIV. This research underscores the potential of 2-aminopyrimidine derivatives in antiviral therapies, particularly against viruses like HIV (Holý et al., 2002).

Anticancer Activity

Elsayed et al. (2012) synthesized new complexes of 6-amino-4-hydroxy-2-thiopyrimidine and tested them against human breast cancer cell lines. One complex, [Ag(ahtp)(PPh3)(H2O)], exhibited high efficacy, indicating the potential of these compounds in cancer treatment. This study demonstrates the role of 2-aminopyrimidine derivatives in developing novel anticancer agents (Elsayed et al., 2012).

properties

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c13-9-6-10(17)16-12(15-9)19-7-11(18)14-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,18)(H3,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCVLUFUJKHDBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2660055.png)

![2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2660061.png)

![3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2660071.png)

![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)

![1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B2660077.png)